molecular formula C14H13NO2 B13598141 1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid

1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid

Cat. No.: B13598141
M. Wt: 227.26 g/mol
InChI Key: NMHHUFZSJFAWHM-UHFFFAOYSA-N
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Description

1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C14H13NO2. It is characterized by the presence of a quinoline ring attached to a cyclopropane carboxylic acid moiety.

Preparation Methods

The synthesis of 1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid typically involves the following steps:

Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability, often employing catalytic systems and continuous flow processes.

Chemical Reactions Analysis

1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various quinoline and cyclopropane derivatives.

Scientific Research Applications

1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C14H13NO2C_{14}H_{13}NO_2 and a molecular weight of 227.26 g/mol. It features a quinoline ring linked to a cyclopropane carboxylic acid moiety, giving it unique structural properties. The quinoline structure is present in many bioactive compounds, while the cyclopropane ring adds rigidity and influences biological activity through its interactions with molecular targets.

Pharmaceutical Development

This compound serves as a building block for synthesizing complex organic molecules, especially in drug design targeting cancer.

Antiviral drugs Elvitegravir, a quinoline-4-one drug, inhibits HIV integrase, which is essential for the virus to integrate its genetic code into the host’s DNA . Gilead Sciences developed Elvitegravir, licensing it from Japan Tobacco in 2008, and the FDA approved it for clinical use in 2014 .

Antiallergic Drugs Nedocromil, a quinolinone-based medication, prevents breathing problems caused by asthma by acting as a mast cell stabilizer and preventing the release of histamine and tryptase, thus preventing the synthesis of prostaglandins and leukotrienes .

Antibiotics with Anticancer Potential Several quinolin-4-one antibiotics have shown anticancer potential :

  • Ciprofloxacin induces apoptosis in various cancer cell lines, including lung and breast cancer cells .
  • Norfloxacin analogs were potent against the HeLa cell line, showing 100% inhibition of cell viability .
  • Levofloxacin significantly altered gene expression in a direction favoring anticancer activity, inhibiting proliferation and inducing apoptosis in breast cancer cell lines while sparing normal breast cells .

This compound exhibits significant biological activity, and studies have focused on its interactions with biological macromolecules. Its mechanism of action may involve various molecular targets due to the quinoline moiety combined with a cyclopropane structure, potentially enhancing its biological interactions.

Mechanism of Action

The mechanism of action of 1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline ring can intercalate with DNA, inhibiting replication and transcription processes, while the cyclopropane moiety can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. These interactions disrupt cellular processes, contributing to the compound’s biological activity .

Comparison with Similar Compounds

1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity.

Biological Activity

1-(Quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the realms of cancer therapy and enzyme inhibition. This article synthesizes findings from various studies to elucidate its biological activity, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a quinoline moiety linked to a cyclopropane carboxylic acid, which is known for its unique structural properties that contribute to its biological activity. The quinoline ring system is recognized for its versatility in drug design, often targeting critical pathways in cancer and other diseases.

The biological activity of this compound is primarily attributed to:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in cancer progression, particularly those associated with the c-Met and EGF receptor pathways. These pathways are crucial for cell proliferation and survival in cancer cells .
  • Antiproliferative Effects : Studies indicate that derivatives of quinoline compounds can exhibit significant antiproliferative effects against various cancer cell lines, suggesting that this compound may possess similar properties .

Biological Activity Data

A summary of biological activities observed in studies involving similar quinoline derivatives is presented in Table 1 below:

Activity Compound IC50 (nM) Target
AntiproliferativeThis compound2.3c-Met
AntimicrobialVarious quinolone derivativesComparable to norfloxacinStaphylococcus aureus, E. coli
Enzyme InhibitionQuinoline-based inhibitorsVariesPDE4D, EGF receptors

Case Studies

Several studies have explored the pharmacological potential of quinoline derivatives, including this compound:

  • Anticancer Activity : A study demonstrated that quinoline derivatives could effectively inhibit the growth of non-small cell lung cancer (NSCLC) cells by targeting the c-Met signaling pathway. The compound's structural modifications were aimed at enhancing selectivity and reducing off-target effects .
  • Neuroprotective Effects : Research into PDE4D inhibitors has highlighted the role of cyclic nucleotide signaling in cognitive function and cancer development. Compounds structurally related to this compound have been investigated for their potential neuroprotective effects against cognitive decline .
  • Antimicrobial Properties : A synthesis study on related quinolone compounds showed significant antibacterial activity against common pathogens, indicating that similar derivatives may also exhibit antimicrobial properties .

Properties

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

1-(quinolin-4-ylmethyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C14H13NO2/c16-13(17)14(6-7-14)9-10-5-8-15-12-4-2-1-3-11(10)12/h1-5,8H,6-7,9H2,(H,16,17)

InChI Key

NMHHUFZSJFAWHM-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=CC=NC3=CC=CC=C23)C(=O)O

Origin of Product

United States

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